1-Ethyl-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(4-methoxyphenyl)urea is an organic compound belonging to the class of urea derivatives It is characterized by the presence of an ethyl group and a methoxyphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(4-methoxyphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. A common method involves the reaction of 4-methoxyaniline with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly methods, such as using water as a solvent, are being explored to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted urea derivatives with different substituents on the phenyl ring.
Scientific Research Applications
1-Ethyl-3-(4-methoxyphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Ethyl-3-(4-nitrophenyl)urea
- 1-Benzyl-3-(4-methoxyphenyl)urea
- 1-Ethyl-3-(2-methoxyphenyl)urea
Comparison: 1-Ethyl-3-(4-methoxyphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Ethyl-3-(4-nitrophenyl)urea, the methoxy group in this compound provides different electronic and steric effects, influencing its reactivity and interactions with biological targets. Similarly, the presence of the ethyl group differentiates it from other substituted ureas, affecting its solubility and overall chemical behavior .
Properties
CAS No. |
67961-69-7 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-10(13)12-8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
CLAMVVWEAVXTGT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.